Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate
Overview
Description
Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate is a heterocyclic compound with a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-1-methylpyrrole with a suitable carboxylate ester in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyridine Derivatives: Known for their broad spectrum of pharmacological properties, including analgesic and antitumor activities.
Pyrrolo[2,3-b]pyridine Derivatives: Exhibits potent activities against specific kinases and has applications in cancer research.
Uniqueness
Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrrolopyridine derivatives .
Properties
IUPAC Name |
methyl 4-chloro-1-methylpyrrolo[3,2-c]pyridine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-4-3-6-8(13)7(10(14)15-2)5-12-9(6)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJCPVCXNVAOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CN=C2Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171360 | |
Record name | Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871819-43-1 | |
Record name | Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871819-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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